3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Description
3-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a central thiazole ring substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The benzamide moiety is substituted with a chlorine atom at the meta position (C3). Its structural framework allows for diverse electronic and steric interactions, making it a candidate for targeted drug design .
Properties
IUPAC Name |
3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-16(12-6-8-15(23-2)9-7-12)20-18(24-11)21-17(22)13-4-3-5-14(19)10-13/h3-10H,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFIILZSCCFZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenyl or 4-carboxyphenyl derivatives, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have reported:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent activity against various pathogens, with MIC values indicating effectiveness against resistant strains.
- Biofilm Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin.
- Synergistic Effects : When combined with other antibiotics, such as Ciprofloxacin and Ketoconazole, it enhanced their efficacy against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cytotoxicity Studies : It displayed low cytotoxicity with IC50 values exceeding acceptable limits for therapeutic agents.
- Mechanism of Action : The compound may modulate critical signaling pathways involved in cell proliferation and apoptosis by interacting with specific molecular targets such as enzymes and receptors.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of this compound against a range of bacterial strains. Results showed that it had a lower MIC compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent.
-
Anticancer Research :
- Another research project focused on the anticancer properties of the compound, demonstrating its ability to inhibit growth in various cancer cell lines. Molecular docking studies indicated favorable binding interactions with target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Thiazol-2-yl Benzamides
4-Chloro-N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Benzamide
- Structure : Differs from the target compound only in the position of the chlorine atom (para vs. meta on the benzamide ring).
- Impact: The para-chloro substitution may alter electronic properties (e.g., electron-withdrawing effects) and steric interactions compared to the meta isomer.
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structure: Features a phenoxy group at the ortho position of the benzamide and a 4-methylphenyl group on the thiazole.
- Activity: Reported to exhibit 129.23% activity in unspecified assays, highlighting the influence of bulky substituents (e.g., phenoxy) on bioactivity .
Nitazoxanide Derivatives (e.g., N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide)
Oxadiazole-Based Analogs
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)
- Structure : Replaces the thiazole with a 1,3,4-oxadiazole ring and introduces a sulfamoyl group.
- Activity : Acts as a thioredoxin reductase inhibitor with antifungal efficacy against Candida albicans. The oxadiazole ring may enhance π-stacking interactions compared to thiazoles .
Anti-Inflammatory Oxadiazoles (e.g., 3-Chloro-N-[5-(3-Chloro-Phenyl)-[1,3,4]Oxadiazol-2-yl]Benzamide)
Key Comparative Analysis
Substituent Effects
Heterocycle Impact
- Thiazole vs.
Data Table: Structural and Functional Comparison
Biological Activity
3-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with methylamine.
- Chlorination : The thiazole derivative is chlorinated using thionyl chloride to introduce the chloro group.
- Acetylation : Finally, the chlorinated thiazole derivative is acetylated with chloroacetyl chloride in the presence of a base such as pyridine to yield the target compound .
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/mL |
| Escherichia coli | 200 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
| Candida albicans | 200 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of thiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Notably, compounds similar to this compound have been noted for their ability to target specific pathways involved in tumor growth.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Thiazole derivatives are known to inhibit key enzymes involved in cellular metabolism and proliferation, leading to reduced growth rates in bacteria and cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the thiazole structure significantly influenced antimicrobial potency.
- Cancer Cell Line Studies : In vitro tests on human cancer cell lines demonstrated that compounds containing a methoxy group exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that the methoxy group may play a critical role in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
